BenchChemオンラインストアへようこそ!

1-[2-(3-Bromophenoxy)ethyl]piperidin-2-one

Medicinal chemistry Scaffold diversification Structure-activity relationships

1-[2-(3-Bromophenoxy)ethyl]piperidin-2-one (CAS 1274696-47-7) is a synthetic small molecule belonging to the N-aryloxyethyl-piperidin-2-one class, featuring a δ-valerolactam (piperidin-2-one) core linked via an ethylene spacer to a 3-bromophenoxy moiety. Its molecular formula is C13H16BrNO2 with a molecular weight of 298.18 g·mol⁻¹, and its SMILES notation is O=C1CCCCN1CCOc1cccc(Br)c1.

Molecular Formula C13H16BrNO2
Molecular Weight 298.18 g/mol
CAS No. 1274696-47-7
Cat. No. B1526944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(3-Bromophenoxy)ethyl]piperidin-2-one
CAS1274696-47-7
Molecular FormulaC13H16BrNO2
Molecular Weight298.18 g/mol
Structural Identifiers
SMILESC1CCN(C(=O)C1)CCOC2=CC(=CC=C2)Br
InChIInChI=1S/C13H16BrNO2/c14-11-4-3-5-12(10-11)17-9-8-15-7-2-1-6-13(15)16/h3-5,10H,1-2,6-9H2
InChIKeyCMASSNQFVQKJMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(3-Bromophenoxy)ethyl]piperidin-2-one (CAS 1274696-47-7): Structural Identity, Physicochemical Profile, and Procurement Baseline


1-[2-(3-Bromophenoxy)ethyl]piperidin-2-one (CAS 1274696-47-7) is a synthetic small molecule belonging to the N-aryloxyethyl-piperidin-2-one class, featuring a δ-valerolactam (piperidin-2-one) core linked via an ethylene spacer to a 3-bromophenoxy moiety . Its molecular formula is C13H16BrNO2 with a molecular weight of 298.18 g·mol⁻¹, and its SMILES notation is O=C1CCCCN1CCOc1cccc(Br)c1 . The compound is primarily supplied as a research-grade building block or reference standard, with commercially available purity grades ranging from 95% to 98% . The presence of the 2-oxo group on the piperidine ring distinguishes it from the broader class of phenoxyalkylpiperidines and confers differentiated hydrogen-bonding capacity, electronic character, and metabolic stability relative to saturated piperidine analogs [1][2]. The meta-bromine substituent on the phenoxy ring provides a synthetic handle for further derivatization via cross-coupling chemistry, positioning this compound as a versatile intermediate scaffold .

Why 1-[2-(3-Bromophenoxy)ethyl]piperidin-2-one Cannot Be Casually Replaced by In-Class Analogs: The Structural Determinants That Govern Differential Behavior


Within the C13H16BrNO2 isomeric space and the broader N-aryloxyethyl-piperidine/piperidinone family, even seemingly minor structural alterations produce substantial differences in physicochemical properties, biological target engagement, and synthetic utility [1]. The three critical structural determinants that preclude generic substitution are: (i) the position of the carbonyl oxygen on the piperidine ring (2-oxo vs. 4-oxo vs. unsubstituted piperidine), which alters logP, hydrogen-bond acceptor strength, and metabolic vulnerability [2]; (ii) the bromine substitution pattern on the phenoxy ring (meta vs. ortho vs. para), which modulates electronic distribution, steric accessibility, and reactivity in cross-coupling reactions ; and (iii) the ethylene linker length connecting the phenoxy group to the lactam nitrogen, which governs conformational flexibility and pharmacophore geometry [3]. These three features collectively determine whether the compound behaves as a sigma receptor ligand, a kinase inhibitor intermediate, or an inert building block, and none of these properties can be assumed identical across close structural analogs without explicit experimental verification.

Quantitative Differentiation Evidence: 1-[2-(3-Bromophenoxy)ethyl]piperidin-2-one vs. Closest Structural Analogs


Carbonyl Positional Isomerism: Piperidin-2-one vs. Piperidin-4-one Core Differentiation and Its Impact on Hydrogen-Bonding Capacity

1-[2-(3-Bromophenoxy)ethyl]piperidin-2-one contains a carbonyl group at the 2-position of the piperidine ring, forming a δ-valerolactam, whereas the positional isomer 1-(2-(3-bromophenoxy)ethyl)piperidin-4-one bears the carbonyl at the 4-position. The 2-oxo substitution creates an amide-like hydrogen-bond acceptor adjacent to the tertiary nitrogen, whereas the 4-oxo isomer positions the carbonyl distal to the nitrogen. This distinction is functionally significant: piperidin-2-ones (δ-valerolactams) are recognized by ChEBI as a distinct chemical class with documented enzyme inhibitory activity, including inhibition of L-glutamate γ-semialdehyde dehydrogenase (EC 1.2.1.88) [1]. In the broader phenoxyalkylpiperidine class, progressive modification of the piperidine ring (including oxidation state changes) has been shown to alter sigma-1 receptor affinity across a range from subnanomolar to micromolar Ki values [2], demonstrating that ring oxidation state is a critical determinant of biological recognition.

Medicinal chemistry Scaffold diversification Structure-activity relationships

Bromine Substitution Pattern: Meta (3-Bromo) vs. Ortho (2-Bromo) vs. Para (4-Bromo) Phenoxy Ring Differentiation in Cross-Coupling Reactivity

The 3-bromophenoxy (meta) substitution in 1-[2-(3-Bromophenoxy)ethyl]piperidin-2-one presents distinct electronic and steric characteristics compared to the 2-bromo (ortho) and 4-bromo (para) analogs. In palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.), the meta-bromo substituent is less sterically hindered than the ortho isomer, enabling higher coupling yields, while exhibiting different electronic activation compared to the para isomer due to the absence of direct resonance conjugation with the ether oxygen . The compound 1-[2-(2-bromophenoxy)ethyl]piperidine (CAS 554430-68-1) and 1-[2-(4-bromophenoxy)ethyl]piperidine-4-carboxylic acid (CAS not listed) are commercially available comparators that differ solely in bromine position. The meta-bromo compound offers a balanced reactivity profile for diversification strategies, as the bromine is neither deactivated by para-resonance effects nor sterically encumbered as in the ortho position [1].

Synthetic chemistry Cross-coupling Building block utility

Supplier Purity and Availability Differentiation: 98% (Leyan) vs. Standard 95% Research-Grade Supply

Commercially available batches of 1-[2-(3-Bromophenoxy)ethyl]piperidin-2-one exhibit supplier-dependent purity specifications. Leyan (Shanghai Haohong Biomedical Technology) supplies this compound at 98% purity (Product No. 1558648) in quantities from 500 mg to 100 g . Chemenu provides the compound at ≥95% purity (Catalog No. CM428471) . Biosynth lists it as a 'versatile small molecule scaffold' with 50 mg ($510.00) and 0.5 g ($1,562.50) pack sizes and a 3–4 week lead time . For applications requiring impurity-controlled reference standards, the bio-fount source explicitly identifies this compound as suitable for use as a pharmaceutical impurity reference substance [1]. The 98% purity grade from Leyan represents a 3-percentage-point improvement over the typical 95% research-grade material, which may be consequential for sensitive biological assays where trace impurities (e.g., residual palladium, de-brominated byproducts) could confound results.

Chemical procurement Quality assurance Reference standards

Phenoxyalkylpiperidine Class-Level SAR: Evidence That Ring Oxidation State Is a Critical Affinity Determinant for Sigma-1 Receptor Engagement

Although direct sigma receptor binding data for 1-[2-(3-Bromophenoxy)ethyl]piperidin-2-one itself have not been identified in the public domain, extensive class-level SAR data from the phenoxyalkylpiperidine series establish that modifications to the piperidine ring critically govern receptor affinity and subtype selectivity. The lead compound 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine (1a) exhibits subnanomolar σ1 affinity, while progressive methylation of the piperidine ring alpha to nitrogen progressively decreases affinity into the micromolar range [1]. Separately, 4-benzyl-1-(2-phenoxyethyl)piperidine (6b) and 4-benzyl-1-(3-phenoxypropyl)piperidine (8b) demonstrate S1R Ki values of 0.93 nM and 1.1 nM respectively, with selectivity over S2R and NMDAR [2]. The replacement of piperidine with 4-methylpiperazine (introducing an additional nitrogen) in isostere 2 reduced S1R affinity to Ki = 12.3 nM and S2R affinity to Ki = 2450 nM [3]. These data collectively demonstrate that the electronic character and substitution of the saturated nitrogen-containing ring are dominant determinants of sigma receptor engagement, and the introduction of a carbonyl (as in piperidin-2-one) would be expected to produce a distinct affinity and selectivity fingerprint that cannot be predicted from piperidine analog data alone.

Sigma-1 receptor Neuropharmacology Structure-activity relationship

Priority Application Scenarios for 1-[2-(3-Bromophenoxy)ethyl]piperidin-2-one (CAS 1274696-47-7) Based on Evidence-Validated Differentiation


Scaffold Diversification in Sigma-1 Receptor Ligand Discovery Programs

The phenoxyalkyl chain and bromophenyl moiety of 1-[2-(3-Bromophenoxy)ethyl]piperidin-2-one place it within the established pharmacophore for sigma-1 receptor engagement, while the piperidin-2-one core provides scaffold novelty relative to the extensively characterized piperidine-based series [1][2]. Research teams pursuing sigma-1 receptor modulators for neuroprotection, anti-amnesic, or analgesic indications can justify inclusion of this compound in screening libraries to explore the SAR consequences of lactam vs. amine character on receptor affinity, subtype selectivity (σ1 vs. σ2), and functional agonism/antagonism [2]. The class-level evidence that ring electronic modification can shift σ1 affinity by >1000-fold supports the hypothesis that the piperidin-2-one core may access affinity and selectivity space not achievable with saturated piperidine analogs [1].

Diversifiable Building Block for Parallel Library Synthesis via Cross-Coupling at the Meta-Bromo Handle

The meta-bromine substituent on the phenoxy ring provides a synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the generation of diverse analog libraries through Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling [1]. The meta position offers a balanced reactivity profile that avoids the steric hindrance of ortho-bromo analogs and the resonance deactivation sometimes encountered with para-bromo aryl ethers [2]. The piperidin-2-one ring remains intact under standard cross-coupling conditions, preserving the core scaffold while diversifying the aryl periphery. Biosynth explicitly markets this compound as a 'versatile small molecule scaffold,' reflecting its intended use as a diversification starting point . Procurement at the 98% purity level from Leyan ensures minimal interference from de-brominated byproducts that could compromise coupling efficiency .

Pharmaceutical Impurity Reference Standard for Piperidinone-Containing Drug Substances

Bio-Fount identifies 1-[2-(3-Bromophenoxy)ethyl]piperidin-2-one as suitable for use as a reference substance for drug impurity profiling [1]. Piperidin-2-one and its N-substituted derivatives are known metabolites or degradation products of several pharmaceutical agents containing piperidine rings that undergo oxidative metabolism. The specific 3-bromophenoxyethyl substitution pattern may correspond to impurities arising from synthetic intermediates in the manufacture of aryloxyethylamine-containing drug candidates. The 98% purity grade available from Leyan is particularly relevant for this application, as impurity reference standards typically require >97% purity for reliable quantification in HPLC/LC-MS methods [2].

Physicochemical Probe for Investigating Carbonyl Effects on CNS Drug-Like Properties

The piperidin-2-one (δ-valerolactam) core of this compound introduces a hydrogen-bond acceptor (C=O) in close proximity to the basic nitrogen, reducing the calculated basicity (pKa of conjugate acid) relative to saturated piperidine analogs. This modification typically lowers logP and alters CNS MPO (Multiparameter Optimization) scores, which are critical determinants of blood-brain barrier penetration [1]. For CNS drug discovery programs comparing piperidine vs. piperidin-2-one scaffolds, this compound serves as a direct experimental tool to measure the impact of lactam formation on permeability (PAMPA or MDCK assays), metabolic stability (microsomal clearance), and off-target profiles, enabling data-driven scaffold selection rather than relying on computational predictions alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[2-(3-Bromophenoxy)ethyl]piperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.